2-amino-N-ethyl-1,3-thiazole-4-carboxamide
Overview
Description
2-amino-N-ethyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide is the enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
This compound interacts with its target enzyme through protein-ligand interactions . The compound binds to the enzyme, thereby inhibiting its function . This interaction results in the disruption of peptidoglycan synthesis, which is essential for bacterial cell wall formation and integrity .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/l-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the inability of bacteria to form a proper cell wall, affecting their growth and survival . The downstream effects include the lysis of bacterial cells due to the lack of a protective cell wall .
Pharmacokinetics
The compound’s molecular weight of 17122 suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes bacterial cells to become susceptible to lysis . This leads to a decrease in the population of the bacteria, thereby exerting an antibacterial effect .
Biochemical Analysis
Biochemical Properties
2-amino-N-ethyl-1,3-thiazole-4-carboxamide has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . It interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
The compound has shown significant antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has been found to have a high binding affinity with the target enzyme UDP-N-acetylmuramate/L-alanine ligase .
Properties
IUPAC Name |
2-amino-N-ethyl-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCICGBDZSRXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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